3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound “3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one” is a complex organic molecule. Based on its name, it likely contains a 4-chloro-2-methylphenyl group and an imidazolidin-4-one group .
Chemical Reactions Analysis
Isocyanates, such as 3-chloro-4-methylphenyl isocyanate, are known to react exothermically with many classes of compounds, releasing toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Scientific Research Applications
Structural and Synthetic Insights
Crystal Structure and Molecular Interactions : Studies on compounds like 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one have detailed the crystal structure, showing how these molecules' planar configurations interact through hydrogen bonds, forming specific molecular chains and layers within the crystal lattice (S. Kitoh et al., 2013).
Synthetic Pathways : The synthesis of related compounds often involves one-pot, multi-component reactions that yield a variety of sulfanylideneimidazolidin-4-one derivatives. These synthetic approaches provide a framework for creating a broad spectrum of molecules for further biological and material science applications (D. Pansare et al., 2014).
Potential Biological Applications
Antimicrobial Agents : Several studies have synthesized and tested derivatives for antimicrobial activities, revealing that certain sulfanylideneimidazolidin-4-one compounds exhibit broad-spectrum antibacterial and antifungal properties. This research suggests potential applications in developing new antimicrobial agents (D. Pansare et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-4-7(11)2-3-8(6)13-9(14)5-12-10(13)15/h2-4H,5H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGZWLZEIKCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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